Cas no 2194848-52-5 (2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine)

2-(2,3-Dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine is a fluorinated pyrimidine derivative featuring a dihydroindene ether linkage. This compound is of interest in medicinal and agrochemical research due to its structural versatility, combining a fluoropyrimidine core with a bicyclic indene moiety. The fluorine substitution enhances electronic properties, potentially improving binding affinity or metabolic stability in bioactive applications. Its ether linkage offers synthetic flexibility for further functionalization. The compound may serve as a key intermediate in the development of pharmaceuticals or crop protection agents, leveraging the pyrimidine scaffold's prevalence in biologically active molecules. Careful handling is advised due to the reactive nature of fluorinated heterocycles.
2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine structure
2194848-52-5 structure
Product Name:2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine
CAS No:2194848-52-5
MF:C13H11FN2O
MW:230.237646341324
CID:5325266
Update Time:2025-05-27

2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine
    • Inchi: 1S/C13H11FN2O/c14-11-7-15-13(16-8-11)17-12-5-9-3-1-2-4-10(9)6-12/h1-4,7-8,12H,5-6H2
    • InChI Key: MYSGLQOLYMUPJZ-UHFFFAOYSA-N
    • SMILES: FC1C=NC(=NC=1)OC1CC2C=CC=CC=2C1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 242
  • XLogP3: 2.7
  • Topological Polar Surface Area: 35

2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine Pricemore >>

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Additional information on 2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine

Comprehensive Overview of 2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine (CAS No. 2194848-52-5)

2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine (CAS No. 2194848-52-5) is a fluorinated pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a 5-fluoropyrimidine core linked to a 2,3-dihydro-1H-indene moiety via an ether bridge, which enhances its potential for diverse applications. Researchers are particularly interested in its role as a building block for drug discovery, given the prevalence of fluorinated compounds in modern therapeutics.

In recent years, the demand for fluorinated heterocycles like 2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine has surged, driven by their utility in designing kinase inhibitors and antiviral agents. This aligns with trending topics such as targeted cancer therapies and broad-spectrum antiviral development, which dominate scientific discussions. The compound’s CAS No. 2194848-52-5 is frequently searched in databases like PubChem and Reaxys, reflecting its relevance in high-throughput screening and medicinal chemistry optimization.

Synthetic routes to 2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine often involve nucleophilic substitution reactions between 5-fluoropyrimidin-2-ol and 2-bromoindane, followed by purification via column chromatography. Its lipophilicity and hydrogen-bonding capacity make it a promising candidate for improving bioavailability in drug formulations. These properties are critical for addressing common challenges in drug delivery systems, a hot topic in pharmacokinetics research.

Beyond pharmaceuticals, CAS No. 2194848-52-5 is explored in agrochemical innovation, particularly in developing herbicides and fungicides with enhanced selectivity. The fluorine atom in its structure contributes to improved metabolic stability, a key consideration in crop protection strategies. This dual applicability underscores its versatility, resonating with industry trends toward sustainable chemistry and green synthesis.

Analytical characterization of 2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine typically employs NMR spectroscopy, mass spectrometry, and HPLC, ensuring high purity for research use. Its molecular weight (244.25 g/mol) and logP value (~2.8) are frequently cited in QSAR studies, addressing popular queries about structure-activity relationships. Such data is vital for AI-driven drug design platforms, which increasingly rely on cheminformatics.

In summary, 2-(2,3-dihydro-1H-inden-2-yloxy)-5-fluoropyrimidine represents a compelling case study in molecular innovation. Its intersection with drug discovery, agrochemicals, and computational chemistry positions it as a compound of enduring interest. As scientific inquiries shift toward precision medicine and environmentally friendly solutions, this molecule’s potential continues to expand, making CAS No. 2194848-52-5 a staple in contemporary research.

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